4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
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Overview
Description
ADR 882 is a 5-HT3 receptor antagonist with analgesic properties.
Scientific Research Applications
Serotonin 5-HT4 Receptor Agonism
4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide demonstrates significant serotonin 5-HT4 receptor agonistic activity. Studies have shown that the introduction of specific groups to the benzamide structure enhances its activity, making it as potent as cisapride in some cases. These compounds also exhibit selectivity, showing no binding activity to dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarine M1, M2 receptors in in vitro tests (Kakigami et al., 1998).
Enantiomer Agonistic Activity
The enantiomers of 4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide have been studied for their serotonin 5-HT4 receptor agonistic activity. The (S)-enantiomer showed about twice the agonistic activity of the (R)-enantiomer, indicating the significance of stereochemistry in its biological activity (Kakigami et al., 1998).
Serotonin-3 (5-HT3) Receptor Antagonism
Research indicates that derivatives of 4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide, specifically N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, show potent serotonin-3 (5-HT3) receptor antagonistic activities. These activities are evident both in vitro and in vivo, with particular derivatives showing high affinity for 5-HT3 receptors (Kuroita et al., 1994).
Alpha7 Nicotinic Acetylcholine Receptor Agonism
Studies have also explored the agonistic activity of structurally related compounds on the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). These compounds have been considered for the treatment of cognitive deficits in schizophrenia. One such compound demonstrated potent and selective alpha7 nAChR agonist properties with good in vitro profiles, in vivo efficacy, and rapid brain penetration (Wishka et al., 2006).
Properties
CAS No. |
138559-57-6 |
---|---|
Molecular Formula |
C16H20ClN3O2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C16H20ClN3O2/c17-12-7-11(15-10(14(12)18)3-6-22-15)16(21)19-13-8-20-4-1-9(13)2-5-20/h7,9,13H,1-6,8,18H2,(H,19,21)/t13-/m0/s1 |
InChI Key |
RZYIIEGPJPMBOE-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide ADR 882 ADR 882, (S)-isomer ADR-882 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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